Methyl 4-amino-3-isopropoxybenzoate

Description

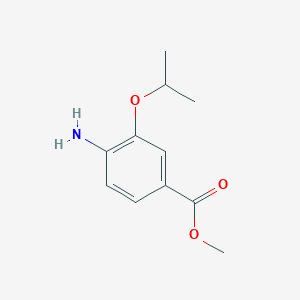

Methyl 4-amino-3-isopropoxybenzoate (CAS 681465-85-0) is an ester derivative featuring an amino group at the 4-position and an isopropoxy substituent at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol. The compound requires storage under inert conditions at 2–8°C to maintain stability . It is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling . As an intermediate in organic synthesis, its amino and ester functionalities make it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 4-amino-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(13)14-3)4-5-9(10)12/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIZZMSROAYWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-isopropoxybenzoate can be synthesized through the reaction of methyl 4-amino-3-hydroxybenzoate with 2-iodopropane in the presence of cesium carbonate (Cs2CO3) as a base . The reaction is typically carried out in acetone as a solvent and refluxed for about 10 hours. After the reaction, concentrated ammonium hydroxide is added to the mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are applicable.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the benzene ring.

Scientific Research Applications

Methyl 4-amino-3-isopropoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its functional groups.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-isopropoxybenzoate involves its interaction with various molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the isopropoxy group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Methyl 3-methyl-4-isopropoxybenzoate (CAS 864178-56-3)

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol

- Key Features: Replaces the amino group in the target compound with a methyl group at the 3-position.

4-Isopropoxy-3-methylbenzoic Acid (CAS 856165-81-6)

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Key Features: A carboxylic acid analog lacking the ester and amino groups. The presence of a carboxylic acid enhances solubility in polar solvents and enables salt formation, which is absent in ester derivatives .

Methyl 4-(2-hydroxy-3-(isopropylamino)propoxy)benzoate (CAS 33947-97-6)

- Molecular Formula: C₁₄H₂₁NO₄

- Molecular Weight : 267.32 g/mol

- Key Features: Incorporates a hydroxy-isopropylaminopropoxy side chain, introducing additional hydrogen-bonding sites and steric bulk. This complexity may enhance interactions with biological targets, making it relevant in drug design .

Physicochemical Properties

- Solubility: The amino group in Methyl 4-amino-3-isopropoxybenzoate increases water solubility compared to its methyl-substituted analog (C₁₂H₁₆O₃). Conversely, 4-isopropoxy-3-methylbenzoic acid’s carboxylic acid group confers higher polarity and aqueous solubility than esters .

Data Table: Comparative Overview

Biological Activity

Methyl 4-amino-3-isopropoxybenzoate, a derivative of benzoic acid, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15NO3

- Molecular Weight : 209.25 g/mol

- IUPAC Name : this compound

The compound features an amino group and an isopropoxy group attached to a benzoate structure, which may influence its interaction with biological systems.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound can act as a ligand, binding to specific enzymes and proteins, which modulates their activity. This interaction may lead to alterations in cellular processes such as metabolism and signaling pathways.

- Cellular Effects : Studies indicate that this compound can influence cell function by affecting gene expression and cellular metabolism. It has been shown to interact with various biomolecules, potentially leading to enzyme inhibition or activation .

- Target Organ Toxicity : Research has suggested that this compound may exhibit specific target organ toxicity, particularly affecting the respiratory system.

Antimicrobial Properties

This compound has been reported to possess antimicrobial activity, inhibiting the growth of certain bacteria and fungi. This property is likely attributed to its structural similarity to other benzoic acid derivatives known for their antimicrobial effects.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the safety profile of this compound. The results indicated a dose-dependent cytotoxic effect on various cell lines, suggesting potential therapeutic applications but also necessitating caution in dosage .

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | High sensitivity |

| A549 | 30 | Lower sensitivity |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This supports its potential use as an antibacterial agent in pharmaceutical formulations.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on Wistar rats to determine the safety profile of the compound. The study revealed an LD50 value greater than 2000 mg/kg, indicating a relatively low acute toxicity level when administered orally. However, chronic exposure studies are needed to ascertain long-term effects .

Pharmacokinetics

The pharmacokinetic properties of this compound remain underexplored. However, based on its chemical structure, it is hypothesized that:

- Absorption : Likely well absorbed due to its small molecular size.

- Distribution : Expected to distribute widely in body tissues.

- Metabolism : May undergo phase I and phase II metabolic reactions typical for benzoic acid derivatives.

- Excretion : Primarily through renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.